Cyclohexanone, 2-(1-oxoheptyl)-

Description

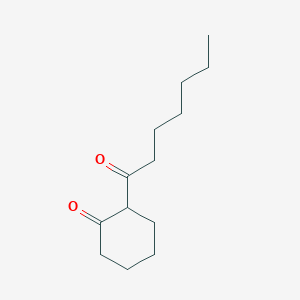

Structure

2D Structure

3D Structure

Properties

CAS No. |

122059-99-8 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-heptanoylcyclohexan-1-one |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h11H,2-10H2,1H3 |

InChI Key |

GVWBMACEITYPFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1CCCCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 1 Oxoheptyl Cyclohexanone

Reactivity of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring system is the primary site for a variety of reactions, including nucleophilic additions to the carbonyl group, electrophilic substitutions at the α-carbon, and various rearrangements and redox reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the cyclohexanone ring is a key electrophilic center, readily undergoing nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The stereoselectivity of this addition is a critical aspect, influenced by steric and electronic factors. researchgate.net

The rate and reversibility of nucleophilic addition depend on the nature of the nucleophile. Strong nucleophiles, such as those found in Grignard reagents and metal hydrides, result in irreversible additions. masterorganicchemistry.com Weaker nucleophiles, like alcohols and cyanide, lead to reversible reactions. masterorganicchemistry.com

For instance, the reduction of substituted cyclohexanones with sodium borohydride (B1222165) demonstrates the influence of substituents on the stereochemical outcome. The addition of the hydride can occur from either the axial or equatorial face of the ring, with the preferred direction of attack being influenced by the steric bulk of the nucleophile and the substituents on the ring. vu.nlmnstate.edu

Table 1: Stereoselectivity in the Reduction of Substituted Cyclohexanones with Sodium Borohydride

| Substituent | Major Product Diastereomer | Rationale |

| 2-Methyl | trans-2-Methylcyclohexanol | Hydride attacks from the less hindered equatorial face. |

| 4-tert-Butyl | trans-4-tert-Butylcyclohexanol (axial alcohol) | Axial attack is favored to avoid torsional strain with the bulky t-butyl group. |

| 2-Halo (Cl, Br) | cis-2-Halocyclohexanol | The stereoselectivity is influenced by electronic effects and solvation. vu.nlresearchgate.net |

Note: This table presents generalized outcomes for substituted cyclohexanones to infer the reactivity of 2-(1-oxoheptyl)cyclohexanone.

Electrophilic α-Substitution Pathways

The presence of the carbonyl group enhances the acidity of the α-hydrogens, making the α-carbon a site for electrophilic substitution. msu.edulibretexts.org This reactivity proceeds through the formation of an enol or enolate intermediate. msu.eduyoutube.com Both acid- and base-catalyzed mechanisms are possible for these transformations. youtube.com

Under basic conditions, a strong base can deprotonate the α-carbon to form an enolate, which is a potent nucleophile. msu.edu This enolate can then react with various electrophiles, such as alkyl halides, leading to α-alkylation. youtube.com In the case of unsymmetrical ketones, the regioselectivity of enolate formation is a key consideration.

Under acidic conditions, the ketone can tautomerize to its enol form. The enol is also nucleophilic and can react with electrophiles. msu.edu A common example is the α-halogenation of ketones in the presence of an acid catalyst. msu.edu

Rearrangement Reactions (e.g., Photochemical Rearrangements, Norrish Type Reactions)

Upon absorption of light, 2-(1-oxoheptyl)cyclohexanone can undergo photochemical rearrangements, primarily through Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.inscispace.com These reactions are initiated by the excitation of the carbonyl group. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond, forming two radical intermediates. wikipedia.orgyoutube.com For 2-(1-oxoheptyl)cyclohexanone, cleavage can occur on either side of the carbonyl group, leading to different radical pairs. The subsequent reactions of these radicals can include decarbonylation, recombination, or disproportionation. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.orgedurev.in Subsequent cleavage of the α,β-carbon bond (β-scission) results in the formation of an enol and an alkene. wikipedia.org Alternatively, the biradical can cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org The presence of a heptyl chain provides multiple γ-hydrogens available for abstraction.

Oxidation Reactions of the Cyclohexanone Ring (e.g., Baeyer-Villiger Type Mechanisms)

The cyclohexanone ring can be oxidized to a lactone (a cyclic ester) via the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgsigmaaldrich.com

The mechanism involves the initial addition of the peroxy acid to the carbonyl group, followed by the migration of one of the α-carbons to the adjacent oxygen atom, with the concurrent departure of a carboxylate leaving group. wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the substituents playing a crucial role. organic-chemistry.orgyoutube.comlibretexts.org Generally, the group that is better able to stabilize a positive charge will migrate preferentially. The order of migratory aptitude is typically: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of 2-(1-oxoheptyl)cyclohexanone, the more substituted carbon of the cyclohexanone ring would be expected to migrate, leading to a seven-membered lactone.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl (e.g., cyclohexyl) | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Source: General migratory aptitude trend for the Baeyer-Villiger oxidation. organic-chemistry.org

Reduction Chemistry of the Cyclohexanone Carbonyl

The carbonyl group of the cyclohexanone ring can be reduced to a secondary alcohol. scribd.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com As a milder reducing agent, sodium borohydride is often preferred for its selectivity, as it typically does not reduce esters or carboxylic acids. scribd.comyoutube.com

The reduction of 2-(1-oxoheptyl)cyclohexanone would yield 2-(1-oxoheptyl)cyclohexanol. The stereochemistry of the resulting alcohol is dependent on the reaction conditions and the steric environment around the carbonyl group, as discussed in the nucleophilic addition section. vu.nlmnstate.edu

Reactivity of the 1-oxoheptyl Side Chain

The 1-oxoheptyl side chain also possesses a reactive carbonyl group. However, its reactivity can be influenced by the adjacent cyclohexanone ring. In many reactions, the two carbonyl groups exhibit differential reactivity. For instance, in the reduction with a mild reducing agent like sodium borohydride, it is possible to selectively reduce one of the carbonyl groups. Generally, the less sterically hindered ketone is more reactive towards nucleophilic attack. In 2-(1-oxoheptyl)cyclohexanone, the side-chain ketone might be more accessible than the ring ketone.

The side chain can also participate in reactions typical of linear ketones. For example, the hydrogens on the carbon alpha to the side-chain carbonyl are also acidic and can undergo enolization and subsequent reactions. However, the most acidic proton in the molecule is the one between the two carbonyl groups, which will be preferentially removed under basic conditions, leading to reactions primarily at the α-position of the cyclohexanone ring.

Transformations Involving the Ketone Functionality within the Side Chain

The side-chain ketone in 2-(1-oxoheptyl)cyclohexanone is generally more susceptible to nucleophilic attack compared to the ring ketone due to lesser steric hindrance. This difference in reactivity allows for selective transformations.

Reduction Reactions:

The selective reduction of one carbonyl group in a dicarbonyl compound is a common synthetic challenge. In the case of 2-(1-oxoheptyl)cyclohexanone, the side-chain ketone can be preferentially reduced to a secondary alcohol.

Catalytic Hydrogenation: This method can be employed for the reduction of ketones. The selectivity for the side-chain ketone would depend on the catalyst and reaction conditions.

Wolff-Kishner Reduction: This reaction converts a ketone to a methylene (B1212753) group under basic conditions using hydrazine (B178648). wikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas, forms a carbanion that is subsequently protonated. wikipedia.orgyoutube.comyoutube.com Due to the high temperatures and strong basic conditions required, this method may not be suitable for base-sensitive substrates. wikipedia.org

Clemmensen Reduction: This method reduces ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org It is particularly effective for aryl-alkyl ketones but can be applied to other ketones as well. wikipedia.org The harsh acidic conditions, however, limit its use for acid-labile compounds. organic-chemistry.org The mechanism is not fully understood but is thought to involve organozinc intermediates. wikipedia.orgalfa-chemistry.com

| Reduction Method | Reagents | Conditions | Product from Side-Chain Ketone |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Varies (pressure, temperature) | 2-(1-hydroxyheptyl)cyclohexanone |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH | High temperature (e.g., 200°C) | 2-Heptylcyclohexanone |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | 2-Heptylcyclohexanone |

Oxidation Reactions:

The Baeyer-Villiger oxidation offers a route to transform ketones into esters or lactones. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govyoutube.com In 2-(1-oxoheptyl)cyclohexanone, both ketones can potentially undergo this oxidation. The migratory aptitude of the adjacent groups determines the regioselectivity of the reaction. For the side-chain ketone, migration of the hexyl group would lead to an ester, while migration of the cyclohexylacyl group would result in a different ester. The reaction is typically carried out with peroxy acids like m-CPBA. nih.gov The mechanism involves the formation of a Criegee intermediate. wikipedia.org

Functionalization of the Heptyl Alkyl Chain

The heptyl chain of 2-(1-oxoheptyl)cyclohexanone is relatively unreactive. However, modern synthetic methods allow for the functionalization of C(sp³)–H bonds.

Radical Reactions:

Photoredox catalysis can be used to generate carbon-centered radicals from unactivated C-H bonds, which can then participate in various coupling reactions. nih.gov This approach could potentially be used to introduce functional groups at different positions along the heptyl chain.

Directed C-H Functionalization:

While the ketone groups themselves can act as directing groups for C-H activation at the α-position of the cyclohexanone ring, functionalization of the remote C-H bonds of the heptyl chain is more challenging. rsc.org However, strategies involving transient directing groups or bimetallic catalysis have been developed for the remote functionalization of aliphatic ketones. nih.gov

Alkylation via Enolates:

The most common strategy for functionalizing the alkyl portion of a ketone is through the formation of an enolate. In the case of 2-(1-oxoheptyl)cyclohexanone, the most acidic protons are at the α-position of the cyclohexanone ring, between the two carbonyl groups. Deprotonation at this position would lead to a highly stabilized enolate, which can then be alkylated. researchgate.netubc.ca This, however, functionalizes the cyclohexanone ring rather than the heptyl chain. Selective deprotonation and functionalization at the α-position of the side-chain ketone would be challenging due to the higher acidity of the ring protons.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions of 2-(1-oxoheptyl)cyclohexanone is crucial for predicting and controlling the outcome of its transformations. Due to the lack of specific studies on this particular molecule, mechanistic insights are drawn from analogous systems.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. researchgate.net For reactions of 2-(1-oxoheptyl)cyclohexanone, computational studies could be used to:

Predict Regioselectivity: In the Baeyer-Villiger oxidation, density functional theory (DFT) calculations could determine the activation energies for the migration of the different groups attached to the carbonyl carbons, thus predicting the major product.

Elucidate Stereoselectivity: For reductions of the ketone groups, computational models can predict the preferred direction of nucleophilic attack, explaining the observed stereochemical outcome.

Investigate Reaction Pathways: For more complex reactions like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, computational studies can map out the entire reaction coordinate, identifying key intermediates and transition states. wikipedia.orgmasterorganicchemistry.comyoutube.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide quantitative information about reaction rates and can help to identify the rate-limiting step of a reaction.

Alkylation of β-Diketones: The kinetics of alkylation of β-dicarbonyl compounds have been studied, revealing that the rate can be dependent on the concentrations of the substrate, base, and alkylating agent. researchgate.net For 2-(1-oxoheptyl)cyclohexanone, kinetic studies could elucidate the factors controlling the rate of enolate formation and subsequent alkylation.

Reduction Reactions: The rate of reduction of ketones can be influenced by the nature of the reducing agent and the steric and electronic properties of the ketone. Kinetic analysis of the reduction of 2-(1-oxoheptyl)cyclohexanone could provide insights into the relative reactivity of the two ketone groups.

Kinetic vs. Thermodynamic Control: In the formation of enolates from unsymmetrical ketones, kinetic and thermodynamic products can be formed. masterorganicchemistry.com Kinetic studies can determine the conditions that favor one over the other. For 2-(1-oxoheptyl)cyclohexanone, this would be relevant for selective functionalization at the different α-positions.

| Kinetic Parameter | Significance | Method of Determination |

| Rate Constant (k) | Measures the speed of a reaction. | Monitoring reactant/product concentration over time. |

| Reaction Order | Indicates the dependence of the rate on reactant concentrations. | Method of initial rates or integral methods. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates can provide strong evidence for a proposed reaction mechanism.

Spectroscopic Techniques: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize transient species in a reaction mixture. For example, the formation of enol or enolate intermediates can often be observed spectroscopically. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying charged intermediates in solution. researchgate.net This technique could be applied to detect intermediates in reactions of 2-(1-oxoheptyl)cyclohexanone, such as the Criegee intermediate in the Baeyer-Villiger oxidation or organometallic intermediates in catalyzed reactions.

Trapping Experiments: Reactive intermediates can sometimes be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. For instance, enol intermediates can be trapped by silylating agents. rsc.org

Stereochemical Aspects and Conformational Analysis of 2 1 Oxoheptyl Cyclohexanone and Its Derivatives

Conformational Preferences of the Six-Membered Ring in Substituted Cyclohexanones

The six-membered ring of cyclohexane (B81311) and its derivatives is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. libretexts.orgdalalinstitute.com In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). libretexts.org

For monosubstituted cyclohexanes, a rapid ring inversion, or "chair flip," occurs at room temperature, leading to an equilibrium between two chair conformers where the substituent is either in an axial or an equatorial position. libretexts.org Generally, chair conformations are more stable than other possibilities like boat or twist-boat conformations. libretexts.org

The stability of these conformers is significantly influenced by steric interactions. A substituent in the axial position experiences steric hindrance from the two other axial hydrogens on the same side of the ring, an unfavorable interaction known as 1,3-diaxial interaction. pressbooks.publibretexts.org Consequently, the conformer with the substituent in the more spacious equatorial position is generally more stable. libretexts.orglibretexts.org The preference for the equatorial position is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position. libretexts.org

The magnitude of the A-value is influenced by the size and shape of the substituent. libretexts.org Bulkier groups exhibit a stronger preference for the equatorial position to avoid severe steric strain. fiveable.me For instance, the t-butyl group has a very large A-value, effectively "locking" the conformation with the t-butyl group in the equatorial position. fiveable.me

Table 1: A-Values for Various Substituents on a Cyclohexane Ring This table illustrates the energy difference between the axial and equatorial conformations for a range of common substituents.

| Substituent | -ΔG° (kcal/mol) |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | ~5.0 |

| -F | 0.25 |

| -Cl | 0.5 |

| -Br | 0.5 |

| -I | 0.45 |

| -OH | 0.9 |

| -CN | 0.2 |

| -C≡CH | 0.4 |

| -CH=CH₂ | 1.3 |

| -COOH | 1.4 |

| -COOCH₃ | 1.2 |

| -NO₂ | 1.1 |

Data sourced from various organic chemistry resources. The exact values may vary slightly between different sources.

In 2-substituted cyclohexanones, the presence of the exocyclic C=O bond slightly flattens the ring, leading to a faster interconversion between the axial and equatorial conformations compared to the corresponding cyclohexanes. researchgate.net

Influence of the 1-oxoheptyl Substituent on Cyclohexanone (B45756) Ring Conformation

The introduction of a 1-oxoheptyl group at the C-2 position of the cyclohexanone ring introduces several factors that influence the conformational equilibrium. The 1-oxoheptyl group is an acyl group, and its influence is a combination of steric and electronic effects.

In the case of 2-alkylcyclohexanones, a phenomenon known as the "2-alkyl ketone effect" is observed. youtube.com This effect describes the unexpected increase in the stability of the axial conformer compared to what would be predicted based solely on steric hindrance (A-values). youtube.com In the equatorial conformer of a 2-alkylcyclohexanone, the alkyl group can experience eclipsing interactions with the carbonyl oxygen. youtube.com This torsional strain destabilizes the equatorial conformation, thereby reducing the energy difference between the equatorial and axial conformers. youtube.com In the axial conformation, this eclipsing interaction is relieved. youtube.com

For 2-(1-oxoheptyl)cyclohexanone, the substituent is an acyl group, not a simple alkyl group. The key difference is the presence of the keto group within the substituent itself. The conformational analysis must therefore also consider the rotation around the C2-C(O) bond. The large heptyl chain will sterically favor an orientation that minimizes interactions with the cyclohexanone ring.

The conformational preference of the 2-(1-oxoheptyl) group (axial vs. equatorial) will be determined by the balance of several factors:

1,3-Diaxial Interactions: An axial 1-oxoheptyl group will experience steric clashes with the axial hydrogens at C4 and C6. The effective "size" of the group in this context depends on its preferred conformation around the C2-C(O) bond.

Torsional Strain: An equatorial 1-oxoheptyl group can experience torsional strain due to eclipsing interactions with the carbonyl group of the ring.

Dipole-Dipole Interactions: The two carbonyl groups (one in the ring, one in the substituent) create dipoles. The relative orientation of these dipoles in the axial and equatorial conformers will influence their relative stability. An anti-parallel arrangement of the dipoles is generally favored.

Diastereoselectivity and Enantioselectivity in Chemical Transformations

The presence of a stereocenter at the C2 position in 2-(1-oxoheptyl)cyclohexanone makes it a chiral molecule. Chemical reactions on this substrate can, therefore, be diastereoselective or enantioselective.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. youtube.com In reactions involving 2-(1-oxoheptyl)cyclohexanone, the existing stereocenter and the preferred conformation of the ring can direct the approach of a reagent, leading to the formation of one diastereomer in excess.

For example, in the Michael addition of a nucleophile to an α,β-unsaturated ketone derived from 2-(1-oxoheptyl)cyclohexanone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. youtube.com The conformation of the ring and the orientation of the 1-oxoheptyl group will dictate which face is more accessible. The attack will generally occur in a way that leads to a product in a stable chair-like transition state. youtube.com

Enantioselectivity refers to the preferential formation of one enantiomer over another. To achieve enantioselectivity in reactions involving an achiral precursor to 2-(1-oxoheptyl)cyclohexanone, a chiral catalyst or reagent is typically required. For instance, an organocatalytic Michael addition to a cyclohexenone precursor could be used to synthesize 2-(1-oxoheptyl)cyclohexanone with high enantiomeric excess.

The stereochemical outcome of various reactions is highly dependent on the reaction conditions, the nature of the reactants, and the catalysts used.

Table 2: Examples of Stereoselective Reactions on Substituted Cyclohexanones

| Reaction Type | Description | Stereochemical Outcome |

| Michael Addition | Addition of a nucleophile to a conjugated system. | The diastereoselectivity is controlled by the approach of the nucleophile to the less hindered face of the enolate, which adopts a preferred conformation. youtube.combeilstein-journals.org |

| Aldol (B89426) Reaction | Reaction of an enolate with a carbonyl compound. | The stereochemistry of the newly formed stereocenters is influenced by the geometry of the enolate (E or Z) and the conformation of the transition state (e.g., Zimmerman-Traxler model). |

| Reduction of Carbonyl | Reduction of the ketone to a secondary alcohol. | The approach of the hydride reagent (e.g., from NaBH₄ or L-Selectride) is directed by the substituents on the ring, leading to the preferential formation of one diastereomeric alcohol. Bulky reducing agents will attack from the less hindered equatorial face. |

| Alkylation of Enolate | Addition of an alkyl group to the enolate. | The stereoselectivity depends on the site of enolization and the direction of approach of the electrophile, which is influenced by the steric hindrance of the existing substituent. youtube.com |

Dynamic Stereochemistry and Inversion Processes

The dynamic nature of the stereochemistry of 2-(1-oxoheptyl)cyclohexanone is primarily governed by the process of ring inversion, also known as a chair flip. libretexts.org This process involves the rapid interconversion between the two chair conformations at room temperature. libretexts.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

The energy barrier for this process in cyclohexane is approximately 45 kJ/mol. libretexts.org For substituted cyclohexanones, this barrier can be slightly different. The two chair conformers of 2-(1-oxoheptyl)cyclohexanone, one with the substituent axial and the other with it equatorial, are not of equal energy. libretexts.org The equilibrium will lie towards the more stable conformer, which is expected to be the one with the bulky 1-oxoheptyl group in the equatorial position. pressbooks.pub

The rate of inversion is fast on the human timescale but can be slow on the NMR timescale, especially at low temperatures. By cooling a sample, it is sometimes possible to "freeze out" the individual conformers and study them separately using techniques like NMR spectroscopy. This allows for the determination of the ratio of the conformers and the energy barrier for the inversion process.

The dynamic equilibrium between the conformers is a critical aspect of the reactivity of 2-(1-oxoheptyl)cyclohexanone. According to the Curtin-Hammett principle, the product ratio of a reaction is not solely dependent on the ground-state populations of the conformers but on the difference in the free energies of the transition states leading to the products. Even if one conformer is present in a small amount, it can be the more reactive one and lead to the major product if it reacts through a lower energy transition state.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Oxoheptyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment

NMR spectroscopy stands as a powerful tool for elucidating the intricate details of molecular structure in solution. Through the analysis of one- and two-dimensional NMR spectra, a complete picture of the atomic connectivity and spatial arrangement of 2-(1-oxoheptyl)cyclohexanone can be constructed.

¹H and ¹³C NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of a related compound, 2-(1-cyclohexenyl)cyclohexanone, shows characteristic signals that can be extrapolated to understand 2-(1-oxoheptyl)cyclohexanone. For instance, the proton on the double bond (a feature absent in our target molecule) appears at 5.427 ppm. chemicalbook.com Protons adjacent to the ketone on the cyclohexanone (B45756) ring typically appear in the range of 2.3-2.5 ppm. chemicalbook.comyoutube.com The methylene (B1212753) protons of the cyclohexanone ring further from the carbonyl group exhibit complex multiplets between 1.6 and 2.1 ppm. chemicalbook.comyoutube.com For the heptanoyl chain, the α-methylene protons adjacent to the carbonyl group would be expected to resonate around 2.4-2.6 ppm, while the terminal methyl group would appear as a triplet around 0.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons are the most downfield signals. The ketone carbon of the cyclohexanone ring is typically found around 210 ppm, while the ketone of the heptanoyl chain would be slightly more shielded. youtube.com A ¹³C NMR spectrum of the parent cyclohexanone shows the carbonyl carbon at approximately 211.5 ppm, with the adjacent methylene carbons (α-carbons) at around 42.0 ppm. chemicalbook.com The other ring carbons appear at distinct chemical shifts, providing a fingerprint of the cyclic structure. chemicalbook.com For 2-(1-oxoheptyl)cyclohexanone, the methine carbon at the point of substitution would be significantly downfield due to the presence of two adjacent carbonyl groups. The carbons of the heptanoyl chain would show a predictable pattern of chemical shifts, with the carbonyl carbon being the most downfield, followed by the α- and β-carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1-oxoheptyl)cyclohexanone

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexanone C=O | - | ~210 |

| Heptanoyl C=O | - | ~208 |

| C2-H (methine) | ~3.5 (triplet) | ~55 |

| Cyclohexanone α-CH₂ | 2.2-2.5 (multiplet) | ~42 |

| Cyclohexanone other CH₂ | 1.6-2.0 (multiplet) | 25-35 |

| Heptanoyl α-CH₂ | 2.4-2.6 (triplet) | ~38 |

| Heptanoyl β-CH₂ | ~1.6 (multiplet) | ~24 |

| Heptanoyl other CH₂ | ~1.3 (multiplet) | 22-31 |

| Heptanoyl CH₃ | ~0.9 (triplet) | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of 2-(1-oxoheptyl)cyclohexanone. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edulibretexts.org For 2-(1-oxoheptyl)cyclohexanone, COSY would show correlations between the methine proton at C2 and the adjacent methylene protons on the cyclohexanone ring. It would also delineate the spin system of the heptanoyl chain, showing correlations from the α-methylene protons through to the terminal methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. creative-biostructure.comsdsu.edu By mapping the proton chemical shifts to their attached carbons, HSQC provides a direct method for assigning the carbon skeleton. For example, the proton signal around 3.5 ppm would correlate with the carbon signal around 55 ppm, confirming the C2-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. creative-biostructure.comyoutube.com HMBC is crucial for piecing together the entire molecular framework, especially around quaternary carbons like the carbonyls. For instance, the methine proton at C2 would show HMBC correlations to both the cyclohexanone and heptanoyl carbonyl carbons. The α-protons of the heptanoyl chain would show a correlation to the heptanoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. harvard.edu In the context of 2-(1-oxoheptyl)cyclohexanone, NOESY can help determine the preferred conformation of the heptanoyl chain relative to the cyclohexanone ring. For instance, spatial correlations between the C2 methine proton and specific protons on the heptanoyl chain would indicate a folded conformation.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. spectrabase.comnih.gov For 2-(1-oxoheptyl)cyclohexanone (C₁₃H₂₂O₂), the calculated exact mass is 210.1620 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. libretexts.org Alpha-cleavage, a common fragmentation pathway for ketones, would be expected to occur on either side of the carbonyl groups. youtube.commiamioh.edu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-(1-oxoheptyl)cyclohexanone

| m/z Value | Proposed Fragment Structure/Origin |

| 210 | Molecular ion [M]⁺ |

| 181 | Loss of ethyl group (C₂H₅) |

| 167 | Loss of propyl group (C₃H₇) |

| 153 | Loss of butyl group (C₄H₉) |

| 139 | Loss of pentyl group (C₅H₁₁) |

| 125 | Loss of hexyl group (C₆H₁₃) |

| 111 | [C₇H₁₁O]⁺ - Cleavage of the heptanoyl chain |

| 99 | [C₆H₁₁O]⁺ - Heptanoyl cation |

| 98 | Cyclohexanone radical cation |

| 83 | [C₆H₁₁]⁺ - Cyclohexyl cation |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

A prominent fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement. youtube.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For the heptanoyl chain, this would result in a neutral alkene fragment and a charged enol fragment.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. qiboch.comhardmantrust.org.uk The IR spectrum of 2-(1-oxoheptyl)cyclohexanone is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups.

The C=O stretching vibration for a saturated cyclic ketone like cyclohexanone typically appears around 1715 cm⁻¹. qiboch.com For an acyclic ketone like the heptanoyl group, the C=O stretch is expected in a similar region, around 1715-1720 cm⁻¹. The presence of two carbonyl groups may lead to a broadened or split peak in this region. Other key absorptions include the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and heptanoyl chain, which appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). youtube.com The C-H bending vibrations will be present in the 1470-1350 cm⁻¹ region. qiboch.com

Table 3: Characteristic IR Absorption Bands for 2-(1-oxoheptyl)cyclohexanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2930, ~2860 | C-H stretching (alkyl) | Strong |

| ~1715 | C=O stretching (ketone) | Strong, potentially broad |

| ~1450 | CH₂ scissoring | Medium |

| ~1375 | CH₃ bending | Medium |

The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups. hardmantrust.org.uk

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive solid-state structure of a molecule, provided a suitable single crystal can be grown. youtube.com This technique would precisely determine all bond lengths, bond angles, and torsion angles within the 2-(1-oxoheptyl)cyclohexanone molecule.

Furthermore, X-ray crystallography would reveal the conformation of the cyclohexanone ring (typically a chair conformation) and the orientation of the heptanoyl substituent. It would also provide unequivocal evidence of the connectivity of the atoms. If the compound is chiral and crystallizes in a chiral space group, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenter at C2.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Since 2-(1-oxoheptyl)cyclohexanone possesses a chiral center at the C2 position of the cyclohexanone ring, it is optically active. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful tools for studying chiral molecules. researchgate.netmdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov The resulting spectrum is highly sensitive to the stereochemistry and conformation of the molecule. The n→π* electronic transition of the carbonyl chromophores in 2-(1-oxoheptyl)cyclohexanone would give rise to Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are dictated by the absolute configuration at the C2 center and the conformation of the molecule, according to the octant rule for ketones. nih.gov

By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both possible enantiomers, the absolute configuration can be confidently assigned. nih.gov This method is particularly valuable when X-ray crystallography is not feasible.

Theoretical and Computational Chemistry Studies of 2 1 Oxoheptyl Cyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the calculation of a molecule's electronic structure and related properties with a favorable balance of accuracy and computational cost. psu.eduresearchgate.net DFT calculations for 2-(1-oxoheptyl)cyclohexanone focus on its geometry optimization, electronic properties, and the prediction of its spectroscopic and reactive behavior.

DFT is used to calculate a variety of global and local reactivity descriptors that arise from the molecule's electronic structure. These parameters help in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov The calculations typically begin with geometry optimization of the molecule to find its lowest energy conformation. From the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), several key reactivity indices are derived. frontiersin.orgmdpi.com

Key electronic structure and reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. Calculated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Calculated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.comresearchgate.net

While specific DFT calculations for 2-(1-oxoheptyl)cyclohexanone are not extensively available in public literature, the principles can be illustrated with data typical for similar ketones. These parameters are crucial for predicting how the molecule will interact with other chemical species, identifying it as either an electrophile or a nucleophile in reactions. mdpi.com

Table 1: Conceptual DFT-Derived Reactivity Descriptors This table illustrates the types of parameters derived from DFT calculations. The values are representative and not specific to 2-(1-oxoheptyl)cyclohexanone.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electrophilicity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature of the molecule. |

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions. nih.gov This allows for the elucidation of reaction mechanisms by identifying reactants, products, transition states, and intermediates. psu.eduresearchgate.net For 2-(1-oxoheptyl)cyclohexanone, relevant reactions would include keto-enol tautomerism and oxidation reactions.

The process involves locating the transition state structure for a given reaction step and calculating the activation energy barrier. rsc.org This provides quantitative insight into the reaction kinetics. For instance, in the keto-enol tautomerization of a substituted cyclohexanone (B45756), DFT can determine the relative stability of the keto and enol forms and the energy barrier for their interconversion. researchgate.netsigmaaldrich.com Studies on similar ketones show that the stability and reaction barriers are significantly influenced by the substituents and the solvent environment. sigmaaldrich.comuci.edu The energy landscape, which is a map of the potential energy as a function of the geometric coordinates of the atoms, reveals the most likely pathways for a reaction to occur. nih.govarxiv.org

DFT methods can accurately predict various spectroscopic signatures, which is invaluable for compound identification and structural elucidation. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). researchgate.netyoutube.com

For 2-(1-oxoheptyl)cyclohexanone, DFT would predict characteristic signals:

IR Spectroscopy: A strong absorption peak corresponding to the C=O stretching vibration of the ketone group in the cyclohexanone ring and another for the ketone in the heptanoyl side chain.

13C NMR Spectroscopy: Distinct signals for the two carbonyl carbons would be predicted at very low field (downfield), typically in the range of 190-220 ppm. youtube.com The other carbon atoms of the cyclohexyl and heptyl groups would appear at higher field (upfield).

1H NMR Spectroscopy: The protons on the carbon alpha to the carbonyl groups would be the most deshielded and appear further downfield compared to other protons on the rings and chain. youtube.com

Comparing these computationally predicted spectra with experimental data helps to confirm the molecular structure. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the conformational dynamics and interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into the molecule's flexibility and its interactions with its environment, such as a solvent.

The cyclohexanone ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain. youtube.comaskthenerd.com However, the presence of the bulky 2-(1-oxoheptyl)- substituent introduces conformational complexity. The substituent can be in either an axial or an equatorial position, leading to two different chair conformers that can interconvert via a ring flip.

MD simulations can explore the conformational landscape of 2-(1-oxoheptyl)cyclohexanone, determining the relative stability and populations of the axial and equatorial conformers. rsc.org The simulations would reveal the flexibility of the heptanoyl side chain and how its motion is coupled to the ring's conformation. By averaging properties over the simulation trajectory (ensemble averaging), one can obtain a statistically meaningful representation of the molecule's behavior at a given temperature. arxiv.org

Table 2: Comparison of Axial vs. Equatorial Conformers of a 2-Substituted Cyclohexanone This table outlines the general energetic considerations for substituent placement on a cyclohexanone ring.

| Conformer | Description | Steric Interactions | Relative Stability |

|---|---|---|---|

| Equatorial | The substituent points away from the ring's center. | Generally fewer steric clashes. | Often the more stable conformer for bulky groups. |

| Axial | The substituent points up or down, parallel to the ring axis. | Experiences 1,3-diaxial interactions with other axial hydrogens. | Often less stable due to steric strain. |

The solvent environment can have a profound impact on a molecule's structure, dynamics, and reactivity. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of these effects. For 2-(1-oxoheptyl)cyclohexanone, the polarity of the solvent would influence the equilibrium between the keto and enol tautomers. researchgate.net

Studies on similar ketones have shown that polar, protic solvents can stabilize the enol form and the transition state for tautomerization through hydrogen bonding, thereby increasing the reaction rate. researchgate.netresearchgate.net MD simulations can reveal the specific hydrogen bonding patterns and the structure of the solvent shell around the molecule. This information is critical for understanding reaction mechanisms in solution, as solvent effects can alter energy barriers and the relative stability of different conformers. sigmaaldrich.com

Quantum Chemical Investigations of Intermolecular Interactions

Currently, there is a notable absence of specific quantum chemical investigations focused on the intermolecular interactions of 2-(1-oxoheptyl)cyclohexanone in publicly available scientific literature. While the principles of quantum chemistry provide a robust framework for understanding such interactions, detailed studies applying these methods to this particular compound have not been reported.

Quantum chemical calculations on analogous systems, such as dimers of other ketones or cyclic compounds, often reveal the importance of specific orbital interactions and the role of electron correlation in accurately describing dispersion forces, which are critical for the cohesion of non-polar and moderately polar molecules. nih.govuni-paderborn.de Symmetry-Adapted Perturbation Theory (SAPT) is another powerful quantum chemical tool that can decompose the total interaction energy into physically meaningful components—electrostatics, exchange, induction, and dispersion—providing deep insights into the fundamental nature of the intermolecular bonding. nih.gov

Although direct studies on 2-(1-oxoheptyl)cyclohexanone are not available, the established methodologies of quantum chemistry are well-suited to provide a detailed understanding of its intermolecular behavior once such investigations are undertaken.

Force Field Development and Validation for Large-Scale Simulations

Similar to the status of quantum chemical investigations, there is no specific, publicly documented force field that has been developed and validated exclusively for 2-(1-oxoheptyl)cyclohexanone. The development of a classical force field is a critical step to enable large-scale molecular dynamics (MD) simulations, which can provide insights into the macroscopic properties of a substance based on its molecular behavior. researchgate.net

The process of developing a force field typically involves several key steps. uni-paderborn.de First, the molecular geometry, including bond lengths and angles, is often determined using quantum mechanical (QM) calculations. researchgate.net Subsequently, the parameters for non-bonded interactions (Lennard-Jones potentials and partial atomic charges) and dihedral angles are parameterized. uni-paderborn.de This parameterization is a meticulous process of fitting these parameters to reproduce high-level QM data, such as potential energy surfaces of molecular conformations and interaction energies of molecular dimers, as well as experimental data like densities and heats of vaporization when available. researchgate.net

General force fields, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), are designed to cover a broad range of organic molecules. uni-paderborn.de It is likely that these general force fields could be used to generate a set of parameters for 2-(1-oxoheptyl)cyclohexanone. However, for molecules with specific structural or electronic features, these general parameters may not be sufficiently accurate. For instance, the accurate representation of the conformational flexibility of the cyclohexyl ring and the long alkyl chain, as well as the electrostatic environment around the two ketone groups, would be crucial for a reliable model.

Validation of a newly developed or adapted force field is essential. uni-paderborn.de This involves running MD simulations with the new parameters and comparing the calculated bulk properties, such as density, heat of vaporization, and diffusion coefficients, against experimental values. Without a dedicated study to develop and validate a force field for 2-(1-oxoheptyl)cyclohexanone, any large-scale simulation of this compound would rely on generalized parameters that may not fully capture the nuances of its physical and chemical behavior.

Applications of 2 1 Oxoheptyl Cyclohexanone in Advanced Organic Synthesis

Building Block for Complex Carbon Frameworks

The bifunctional nature of 2-(1-oxoheptyl)cyclohexanone, possessing two distinct ketone groups and multiple enolizable protons, makes it an excellent building block for the assembly of complex carbon skeletons. The presence of acidic protons alpha to both carbonyl groups allows for the selective formation of enolates, which can participate in a variety of carbon-carbon bond-forming reactions.

One of the most powerful applications of 2-acylcyclohexanones in constructing complex carbocyclic systems is the Robinson annulation. wikipedia.orglibretexts.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comjk-sci.com In the context of 2-(1-oxoheptyl)cyclohexanone, the enolate can be generated by treating the dicarbonyl compound with a base. This enolate can then react with a suitable Michael acceptor, such as methyl vinyl ketone. The resulting intermediate, a 1,5-diketone, can subsequently undergo an intramolecular aldol condensation to furnish a bicyclic system, specifically a substituted octahydronaphthalene derivative. The general scheme for this transformation showcases the power of this method to rapidly build molecular complexity.

The reactivity of 2-(1-oxoheptyl)cyclohexanone is not limited to annulation reactions. The enolates derived from this compound can also be utilized in various alkylation and acylation reactions, further extending its utility in the synthesis of complex structures. By carefully choosing the reaction conditions and electrophiles, chemists can selectively introduce new substituents at the carbon framework, paving the way for the synthesis of a wide array of polyfunctional molecules.

Furthermore, the dicarbonyl functionality allows for tandem reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov For instance, a sequence involving a Knoevenagel condensation, a Michael addition, and a cyclization can lead to the formation of highly substituted bicyclic systems. nih.gov These strategies are highly valued in modern organic synthesis for their efficiency and atom economy. The synthesis of bicyclic compounds, such as bicyclo[2.2.2]octane derivatives, has also been explored from cyclohexanone (B45756) precursors, highlighting the versatility of this structural motif in accessing bridged ring systems. researchgate.netgoogle.com

Precursor for the Synthesis of Novel Heterocyclic Compounds

The 1,3-dicarbonyl motif embedded within 2-(1-oxoheptyl)cyclohexanone is a classic and highly effective precursor for the synthesis of a wide variety of heterocyclic compounds. The two carbonyl groups can react with binucleophilic reagents to form five- and six-membered rings containing one or more heteroatoms.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. princeton.edursc.org 2-(1-oxoheptyl)cyclohexanone can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield highly substituted tetrahydro-1H-indazole derivatives. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine.

Quinolines: The Friedländer annulation is a powerful method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. masterorganicchemistry.com While not a direct application of 2-(1-oxoheptyl)cyclohexanone as the dicarbonyl component, related syntheses of quinolines often start from precursors that can be derived from such dicarbonyls. researchgate.netresearchgate.net For instance, the reaction of a 1,3-diketone with an aminating agent can lead to an enaminone, which can then undergo cyclization to form a quinoline (B57606) ring system.

Thiophenes: The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. libretexts.orgmdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.com 2-(1-oxoheptyl)cyclohexanone can serve as the ketone component in this reaction. The reaction with an α-cyanoester, such as ethyl cyanoacetate, and sulfur in the presence of a base like morpholine (B109124) or triethylamine (B128534) would lead to the formation of a polysubstituted tetrahydrobenzo[b]thiophene derivative.

Other Heterocycles: The versatility of the 1,3-dicarbonyl unit extends to the synthesis of other heterocyclic systems. For example, condensation with ureas or thioureas can provide access to pyrimidine (B1678525) or thiopyrimidine derivatives. The Paal-Knorr synthesis, which is a reaction of 1,4-dicarbonyl compounds to form furans, pyrroles, or thiophenes, can also be adapted. jk-sci.com Although 2-(1-oxoheptyl)cyclohexanone is a 1,3-diketone, it can potentially be transformed into a 1,4-dicarbonyl derivative through appropriate synthetic manipulations, thereby expanding its utility in heterocyclic synthesis.

Utility in the Development of New Catalytic Systems (e.g., as a ligand or substrate component)

The dicarbonyl nature of 2-(1-oxoheptyl)cyclohexanone allows it to function both as a ligand for metal catalysts and as a substrate in catalytic transformations. Its ability to form stable complexes with a variety of metal ions is a key feature in its application in catalysis.

As a ligand , 2-acylcyclohexanones, being β-dicarbonyl compounds, can exist in equilibrium with their enol tautomers. The enolate form is an excellent bidentate ligand that can chelate to a metal center through its two oxygen atoms, forming a stable six-membered ring. These metal complexes can themselves be used as catalysts or as precursors for the synthesis of more complex catalytic systems. For instance, complexes of 2-hydroxymethylenecyclohexanone, a closely related derivative, with metals like cobalt(II) and nickel(II) have been synthesized and characterized. wikipedia.org These complexes can exhibit interesting structural features, such as the formation of oligomeric or monomeric species depending on the presence of other ligands like water. wikipedia.org The ligand environment around a metal center plays a crucial role in determining the catalytic activity and selectivity of the resulting catalyst.

As a substrate , the carbonyl groups of 2-(1-oxoheptyl)cyclohexanone are susceptible to a variety of catalytic reductions. Catalytic hydrogenation of the ketone functionalities to the corresponding alcohols is a common transformation. nih.govgoogle.com For example, the hydrogenation of cyclohexanone to cyclohexanol (B46403) has been studied extensively on various metal catalysts like platinum and palladium. The presence of the second ketone in 2-(1-oxoheptyl)cyclohexanone introduces the challenge of chemoselectivity, where one ketone might be reduced preferentially over the other. The efficiency and selectivity of such hydrogenations are highly dependent on the catalyst, solvent, and reaction conditions. Furthermore, enzymatic catalysis, for instance using cyclohexanone monooxygenase, can be employed for the selective oxidation of the cyclic ketone to a lactone, demonstrating the potential for biocatalytic applications. masterorganicchemistry.com

The development of new catalytic systems often involves the design of ligands that can fine-tune the electronic and steric properties of a metal catalyst. The structural and electronic features of 2-(1-oxoheptyl)cyclohexanone make it an interesting candidate for such applications, potentially leading to catalysts with novel reactivity and selectivity.

Intermediate in the Synthesis of Specialty Organic Materials

The unique chemical structure of 2-(1-oxoheptyl)cyclohexanone also positions it as a valuable intermediate in the synthesis of specialty organic materials. The presence of multiple reactive sites allows for its incorporation into larger molecular architectures, including polymers and functional dyes.

In the realm of polymer synthesis , dicarbonyl compounds can be used as monomers or as building blocks to create more complex monomers. For instance, the carbonyl groups can be transformed into other functional groups, such as diols via reduction or diamines via reductive amination, which can then be used in condensation polymerization reactions to form polyesters or polyamides, respectively. The long heptyl chain can impart flexibility and specific solubility properties to the resulting polymers. While direct polymerization of 2-(1-oxoheptyl)cyclohexanone is not common, its derivatives can be valuable components in the synthesis of polymers with tailored properties. The field of bio-based polyesters, for example, often relies on the ring-opening polymerization of macrocyclic oligoesters, which can be synthesized from functionalized diols and diacids. masterorganicchemistry.com

In the synthesis of functional dyes , dicarbonyl compounds are often used as starting materials or key intermediates. The reactivity of the methylene group alpha to both carbonyls allows for condensation reactions with various aromatic and heterocyclic aldehydes or diazonium salts to produce a wide range of colored compounds. For example, the synthesis of azo dyes can involve the coupling of a diazonium salt with an active methylene compound. jk-sci.com The resulting azo compounds often exhibit photochromic properties, making them suitable for applications in optical data storage, molecular switches, and other advanced materials. The long alkyl chain of the heptanoyl group could be used to tune the solubility and liquid crystalline properties of the resulting dyes.

While specific, large-scale industrial applications of 2-(1-oxoheptyl)cyclohexanone in materials science may not be widely documented, its chemical versatility makes it a promising candidate for research and development in the creation of novel organic materials with specific functions.

Conclusion and Future Research Directions

Synthesis and Mechanistic Advances of 2-(1-oxoheptyl)cyclohexanone

The primary synthetic route to 2-acylcyclohexanones, including the title compound, is the Claisen condensation. This reaction involves the base-mediated acylation of a ketone enolate with an ester. For 2-(1-oxoheptyl)cyclohexanone, this would typically involve the reaction of cyclohexanone (B45756) with a heptanoic acid ester, such as ethyl heptanoate, in the presence of a strong base like sodium ethoxide or sodium hydride. nih.gov

Mechanistically, the process begins with the deprotonation of the α-carbon of cyclohexanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the heptanoic acid ester. The subsequent elimination of an alkoxide group yields the β-diketone.

Recent advances in the synthesis of 1,3-diketones offer opportunities to refine the production of 2-(1-oxoheptyl)cyclohexanone. ingentaconnect.combenthamdirect.com These include "soft enolization" techniques that employ milder bases and reaction conditions, potentially increasing yield and minimizing side reactions. mdpi.com For example, using magnesium bromide diethyletherate and a tertiary amine base allows for the acylation of ketones under less harsh conditions. nih.gov Another established method is the Stork enamine synthesis, where cyclohexanone is first converted to its enamine, which is then acylated with heptanoyl chloride. This method offers excellent control over regioselectivity. tandfonline.com

| Synthetic Method | Reactants | Typical Conditions | Key Features | Reference |

| Claisen Condensation | Cyclohexanone, Heptanoic acid ester | Strong base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., THF, Et2O) | Classical and widely used method. nih.govmdpi.com | nih.govmdpi.com |

| Stork Enamine Acylation | Cyclohexanone, Secondary amine (e.g., morpholine), Heptanoyl chloride | Formation of enamine, followed by acylation and hydrolysis | High regioselectivity, avoids self-condensation of the ketone. tandfonline.com | tandfonline.com |

| Direct Acylation (Soft Enolization) | Cyclohexanone, Heptanoyl chloride | MgBr₂·Et₂O, N,N-diisopropylethylamine in DCM | Milder conditions, good for base-sensitive substrates. nih.gov | nih.gov |

| Oxidation of β-Hydroxy Ketone | 2-(1-hydroxyheptyl)cyclohexanone | o-Iodoxybenzoic acid (IBX) in DMSO | Efficient oxidation under mild conditions. organic-chemistry.org | organic-chemistry.org |

Unexplored Synthetic Avenues and Methodological Improvements

While classical methods are effective, several modern synthetic strategies remain largely unexplored for the specific synthesis of 2-(1-oxoheptyl)cyclohexanone. These avenues promise greater efficiency, sustainability, and functional group tolerance.

Unexplored Synthetic Routes:

Decarboxylative Coupling: Transition-metal-catalyzed decarboxylative coupling reactions, which use α-oxocarboxylic acids as acyl anion synthons, could provide a novel route. nih.gov This would involve coupling a suitable β-keto acid derivative with a heptanoyl source.

Hydration of Alkynones: The synthesis and subsequent hydration of a corresponding heptanoyl-substituted alkynylcyclohexene could yield the target diketone. This method is valuable for creating diverse β-diketone structures. nih.gov

Photoredox Catalysis: A photoredox-assisted α-acylation of a cyclohexanone-derived enol acetate (B1210297) with heptanoyl chloride presents a modern, mild approach to forming the C-C bond under neutral conditions. researchgate.net

Methodological Improvements:

One-Pot Procedures: Developing a one-pot synthesis, for instance, by combining enamine formation and acylation without isolating the intermediate, can significantly improve operational efficiency and reduce waste. tandfonline.comgoogle.com

Catalyst Development: The use of solid acid catalysts for the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by a subsequent reaction, suggests that heterogeneous catalysts could be developed for the acylation step, simplifying purification and catalyst recycling. google.com

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and facilitate scaling up production.

Promising Directions in Mechanistic Organic Chemistry and Catalysis

A deeper mechanistic understanding of the synthesis of 2-(1-oxoheptyl)cyclohexanone can pave the way for more rational catalyst design and reaction optimization.

Computational Modeling: Density Functional Theory (DFT) studies can be employed to model the transition states of various synthetic routes. This can elucidate the factors controlling regioselectivity in the acylation of the cyclohexanone enolate and help in predicting the most efficient catalytic systems.

Asymmetric Catalysis: The α-carbon of 2-(1-oxoheptyl)cyclohexanone is a stereocenter. Future research could focus on developing asymmetric catalytic methods to synthesize enantiomerically enriched forms of the compound. This could involve chiral phase-transfer catalysts, chiral metal complexes, or organocatalysts. nih.gov

Biocatalysis: The enzymatic cleavage of β-diketones is a known biochemical process, and conversely, enzymes could be harnessed for their synthesis. nih.gov Exploring or engineering enzymes like dehydrogenases or other uncharacterized FAD-dependent enzymes could lead to highly selective and environmentally benign synthetic routes to chiral cyclohexenones and related diketones. researchgate.net

Advanced Catalytic Systems: Research into novel metal-based catalysts, such as those based on palladium, rhodium, or iridium, could open up new reaction pathways. nih.govacs.org For example, iridium-catalyzed processes involving acceptorless dehydrogenation cascades could be adapted for novel annulation strategies to build the substituted cyclohexanone ring system. acs.org

Future Potential for Derivatization and Chemical Transformations

The dual carbonyl functionality and the acidic α-proton make 2-(1-oxoheptyl)cyclohexanone a versatile building block for a wide array of chemical transformations. icm.edu.pl

Heterocycle Synthesis: β-Diketones are invaluable precursors for synthesizing a variety of heterocyclic compounds that are often the core of pharmacologically active molecules. ijpras.com Reaction with hydrazines can yield pyrazoles, with hydroxylamine (B1172632) can form isoxazoles, and with amidines can produce pyrimidines.

Metal Complexation: The enolate form of 2-(1-oxoheptyl)cyclohexanone can act as a bidentate ligand, readily forming stable complexes with a wide range of metals (e.g., Cu, Fe, Cr, Rh). nih.govicm.edu.pl These metal-organic complexes could be investigated for their catalytic activity, magnetic properties, or use as precursors for materials science applications. mdpi.com

α-Functionalization: The acidic proton between the two carbonyl groups can be removed to generate a nucleophile, allowing for α-alkylation, α-halogenation, or α-amination reactions. This enables the introduction of further diversity and complexity into the molecular structure. nih.gov

Ring-Opening and Rearrangement: Under specific conditions, the cyclohexanone ring could undergo ring-opening reactions or rearrangements, providing access to different classes of aliphatic dicarbonyl compounds.

| Derivative Class | Reactant(s) | Potential Application | Reference |

| Pyrazoles | Hydrazine (B178648) or substituted hydrazines | Medicinal chemistry (e.g., anti-inflammatory, antimicrobial agents) | mdpi.comijpras.com |

| Isoxazoles | Hydroxylamine | Agrochemicals, pharmaceuticals | ijpras.com |

| Pyrimidines | Urea, Guanidine, or other amidines | Pharmaceuticals (e.g., antiviral, anticancer agents) | icm.edu.pl |

| Metal Diketonates | Metal salts (e.g., CuCl₂, FeCl₃) | Catalysis, metal extraction, polymer additives, MRI contrast agents | nih.govicm.edu.plmdpi.com |

| α-Substituted Derivatives | Alkyl halides, Halogenating agents | Fine chemical synthesis, building blocks for complex molecules | nih.gov |

Interdisciplinary Research Opportunities

The unique properties of the β-diketone moiety suggest that 2-(1-oxoheptyl)cyclohexanone could be a valuable tool in various scientific disciplines beyond pure chemistry.

Medicinal Chemistry and Pharmacology: Many natural and synthetic β-diketones exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comresearchgate.net Future research could involve screening 2-(1-oxoheptyl)cyclohexanone and its derivatives for various pharmacological effects. Its ability to chelate metals is also relevant for designing drugs that target metalloenzymes or for use as carriers for metal-based therapeutics. mdpi.com

Materials Science: As a ligand, 2-(1-oxoheptyl)cyclohexanone can be used to create metal-organic frameworks (MOFs) or coordination polymers. The long heptyl chain could impart specific solubility or self-assembly properties to these materials. Furthermore, β-diketone complexes are used as polymerization catalysts or as additives to improve the properties of polymers, such as UV stability. icm.edu.pl

Analytical Chemistry: The reactivity of the β-diketone structure can be exploited to develop new analytical methods. For instance, it could be used as a derivatizing agent to improve the detection of certain analytes by gas chromatography-mass spectrometry (GC-MS), similar to how cyclohexanone is used to derivatize monochloropropanediols. researchgate.net

Theranostics: Some β-diketones possess intrinsic fluorescence, opening avenues for their use in theranostics, where a single molecule can be used for both therapy and diagnostic imaging. mdpi.com Investigating the spectroscopic properties of 2-(1-oxoheptyl)cyclohexanone and its metal complexes could reveal potential for such dual-function applications.

Q & A

Q. What are the primary synthesis pathways for 2-(1-oxoheptyl)cyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acylation of cyclohexanone derivatives. For example, Friedel-Crafts acylation using heptanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce the 1-oxoheptyl group. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity .

- Temperature control : Exothermic reactions require cooling (<0°C) to avoid side products like over-acylated derivatives .

- Purification : Liquid-liquid extraction (LLE) with solvents like isophorone or mesityl oxide improves separation efficiency (Table 1) .

Table 1 : Separation efficiency of solvents for cyclohexanone derivatives (308.15–328.15 K)

| Solvent | Distribution Ratio (D) | Selectivity (S) |

|---|---|---|

| Isophorone | 2.8–3.1 | 12.5–14.7 |

| Mesityl oxide | 2.5–2.9 | 10.8–13.2 |

Q. How can researchers confirm the structural integrity of 2-(1-oxoheptyl)cyclohexanone post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Look for characteristic ketone protons (δ 2.1–2.5 ppm) and alkyl chain integration (7 protons for heptyl) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 238 (M⁺) and fragmentation patterns (e.g., loss of CO at m/z 210) .

- FT-IR : Confirm carbonyl stretching (C=O) at 1700–1750 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for cyclohexanone derivatives?

- Methodological Answer : Discrepancies often arise from impurities or conformational isomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- X-ray crystallography : Definitive structural confirmation, though challenging for oily compounds. Use slow evaporation in hexane/ethyl acetate mixtures to crystallize derivatives .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What advanced methods optimize the selectivity of 2-(1-oxoheptyl)cyclohexanone in catalytic systems?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to minimize competing reactions. FeCl₃ reduces esterification side reactions by 30% compared to AlCl₃ .

- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., acylium ion formation).

- Solvent engineering : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance catalyst stability and regioselectivity .

Q. How do thermodynamic properties (e.g., heat capacity, entropy) impact the stability of 2-(1-oxoheptyl)cyclohexanone during storage?

- Methodological Answer : Thermodynamic data from NIST Chemistry WebBook (Table 2) guide storage conditions: Table 2 : Thermodynamic properties of cyclohexanone derivatives (gas phase, 298 K)

| Property | Value (2-(1-oxoheptyl)cyclohexanone) |

|---|---|

| ΔfH° (kJ/mol) | -312.4 ± 2.1 |

| S° (J/mol·K) | 385.7 ± 3.5 |

| Cp (J/mol·K) | 198.6 ± 1.8 |

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the bioactivity of 2-(1-oxoheptyl)cyclohexanone derivatives?

- Methodological Answer :

- Replicate studies : Use standardized assays (e.g., MIC for antimicrobial activity) under controlled humidity and pH .

- Meta-analysis : Compare structural analogs (e.g., 2-(1-hydroxycyclohexyl)cyclohexanone) to identify substituent effects on activity .

- Synthetic controls : Prepare and test enantiomers to rule out chiral specificity in bioactivity .

Analytical Techniques

Q. What chemosensing technologies are available for detecting trace 2-(1-oxoheptyl)cyclohexanone in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.